![molecular formula C8H12O B14726618 5-Oxaspiro[3.5]non-6-ene CAS No. 5818-45-1](/img/structure/B14726618.png)
5-Oxaspiro[3.5]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxaspiro[3.5]non-6-ene is a chemical compound with the molecular formula C8H12O. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound contains a spiro linkage between a nonane ring and an oxane ring, making it an interesting subject of study in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]non-6-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where free radicals are generated and used to form the spiro linkage. For example, the intramolecular hydrogen atom transfer (HAT) process promoted by radicals can be employed to achieve the desired cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxaspiro[3.5]non-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spiro compounds, while reduction can produce reduced spiro derivatives .
Applications De Recherche Scientifique
5-Oxaspiro[3.5]non-6-ene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound can be used in the study of biological systems and as a potential scaffold for drug development.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may find applications in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Oxaspiro[3.5]non-6-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparaison Avec Des Composés Similaires
- 1-Oxaspiro[2.6]non-6-ene
- 1-Oxaspiro[4.5]decan-6-one
- 1-Oxaspiro[3.6]dec-7-ene
Comparison: 5-Oxaspiro[3.5]non-6-ene is unique due to its specific spiro linkage and ring structure. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the oxane ring and the specific positioning of the spiro linkage .
Propriétés
Numéro CAS |
5818-45-1 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
5-oxaspiro[3.5]non-6-ene |
InChI |
InChI=1S/C8H12O/c1-2-7-9-8(4-1)5-3-6-8/h2,7H,1,3-6H2 |
Clé InChI |
CYGUEIIEWSTZIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
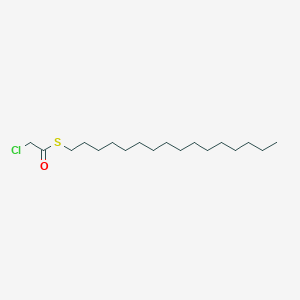
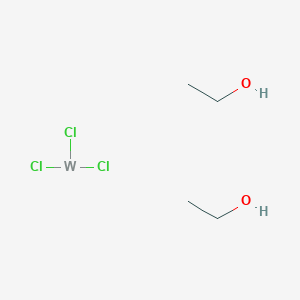
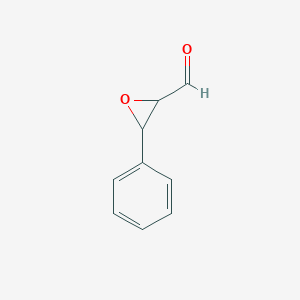
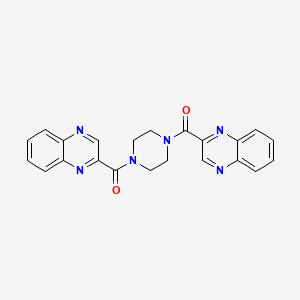

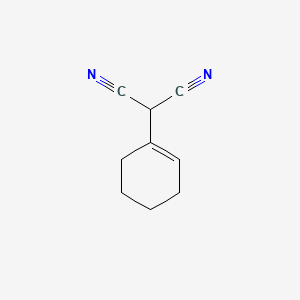
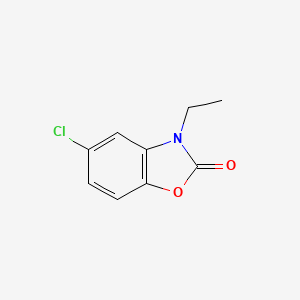
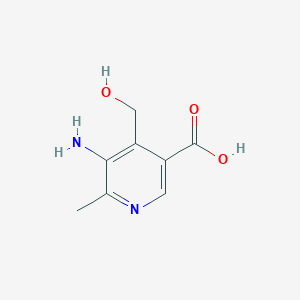
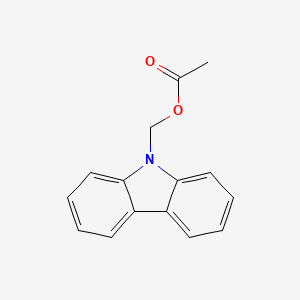
![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)


